Furan-3-yl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone
Description
Furan-3-yl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone is a heterocyclic compound featuring a furan-3-yl group linked via a methanone bridge to a piperidine ring substituted with a pyrimidin-2-yloxy moiety.
The synthesis of related compounds involves coupling reagents like PyBOP () or cobalt-catalyzed carbonylation (), indicating adaptable routes for derivatization .
Properties
IUPAC Name |
furan-3-yl-(3-pyrimidin-2-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-13(11-4-8-19-10-11)17-7-1-3-12(9-17)20-14-15-5-2-6-16-14/h2,4-6,8,10,12H,1,3,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASPLINHLBOMAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=COC=C2)OC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-3-yl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the formation of the furan ring followed by the introduction of the pyrimidine and piperidine moieties. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Furan-3-yl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrimidine moiety can be reduced to form dihydropyrimidines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyrimidine moiety may produce dihydropyrimidines.
Scientific Research Applications
Furan-3-yl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Furan-3-yl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Pharmacokinetic Considerations
- Molecular Weight and Solubility : The target compound (~331 Da) falls within Lipinski’s rule-of-five, whereas bulkier analogs (e.g., S426-0840 at 367 Da) may face solubility challenges .
- Metabolic Stability : Fluorinated analogs () likely exhibit longer half-lives than the target compound due to resistance to oxidative metabolism .
Biological Activity
Furan-3-yl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone is a compound of significant interest due to its potential biological activity. This article provides a comprehensive overview of its biological properties, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a furan ring, a pyrimidine moiety, and a piperidine ring, which contribute to its biological properties. The structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the furan ring : This is often achieved through cyclization reactions involving suitable precursors.
- Introduction of the pyrimidine and piperidine moieties : These steps may require specific catalysts and controlled conditions to ensure high yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding affinity and specificity are influenced by the structural characteristics of the compound, which allow it to modulate the activity of these targets .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. For instance, studies have shown that derivatives containing similar moieties demonstrate significant inhibitory effects against various bacterial strains. The mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies reveal that it can induce apoptosis in cancer cells, with IC50 values indicating effective concentration levels for inhibiting cell proliferation. For example, compounds with similar structures have shown IC50 values ranging from 7.9 to 92 µM against different cancer cell lines .
Case Studies
- Antiviral Activity : A study highlighted the effectiveness of related pyrimidine derivatives in inhibiting viral replication, suggesting that this compound could possess similar antiviral properties .
- Neuroprotective Effects : Research has indicated that compounds with piperidine structures may exhibit neuroprotective effects, potentially making this compound a candidate for further exploration in neurodegenerative disease models .
Biological Activity Overview
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
